![molecular formula C24H18O5 B5695465 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as MPEP, is a chemical compound that belongs to the class of allosteric modulators of metabotropic glutamate receptors (mGluRs). It was first synthesized in 1997 by a group of researchers led by David J. A. Brown at the University of Bath in the United Kingdom. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where glutamate binds and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Fragile X syndrome, autism, and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease and the rewarding effects of drugs of abuse such as cocaine and alcohol. However, this compound has also been shown to have some limitations in the laboratory experiments.
Advantages and Limitations for Lab Experiments
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several advantages in laboratory experiments. It is highly selective for mGluR5 and does not affect other glutamate receptors. It has good pharmacokinetic properties and can penetrate the blood-brain barrier, making it suitable for studying the central nervous system. However, this compound has some limitations in laboratory experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO, which can affect the bioactivity of the compound. It also has some off-target effects on other receptors such as adenosine A1 receptors, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the research on 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is to study the role of mGluR5 in other physiological and pathological processes such as pain, inflammation, and cancer. Finally, it is important to continue to study the pharmacokinetic and pharmacodynamic properties of this compound and other mGluR5 antagonists to optimize their therapeutic potential.
Synthesis Methods
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxychalcone. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form this compound. The purity of the final product is typically verified by various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively inhibit the activity of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain. This compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, autism, schizophrenia, Parkinson's disease, and addiction.
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVXDCUDZWDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

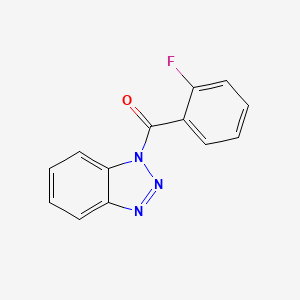
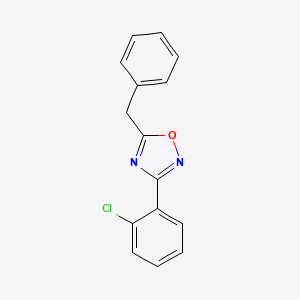

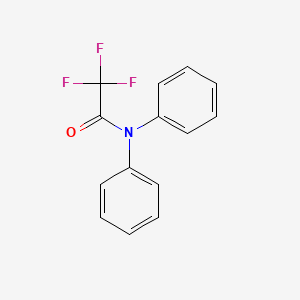
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
![N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695442.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5695449.png)
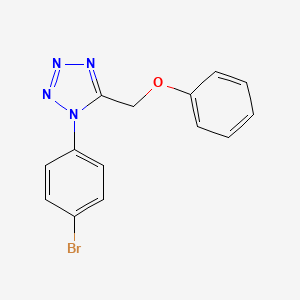
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
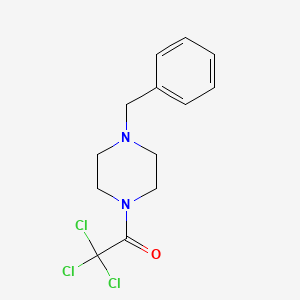
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
